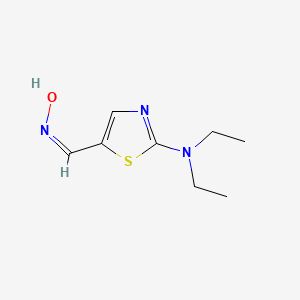
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oximes are a class of imines, with the general formula R1R2C=NOH, where R1 is an organic side-chain and R2 can be a hydrogen atom (forming an aldoxime) or another organic group (forming a ketoxime). The O-substituted group of oximes forms a closely related group of compounds .
Synthesis Analysis
Oximes are usually synthesized by the addition of hydroxylamine to an aldehyde or a ketone . The preparation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine (NH2OH) in a weakly acidic medium, producing oxime and eliminating water molecules .
Molecular Structure Analysis
The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .
Chemical Reactions Analysis
Oximes are versatile synthons in organic chemistry. They can be converted into nitriles, nitro compounds, nitrones, amines, amides, and they can also be exploited in the synthesis of azaheterocycles .
Physical And Chemical Properties Analysis
Oximes have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum. The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones. These compounds are present in the form of colorless crystals and are said to be less soluble in water .
科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, oximes such as 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime are recognized for their antidotal properties against organophosphate (OP) poisoning . They act by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP compounds commonly used in pesticides and nerve agents. Oximes are also integral in synthesizing cephalosporins , a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Pharmacology
Oximes have shown potential in anticancer and anti-inflammatory therapies . They serve as kinase inhibitors, blocking over 40 different kinases, which are crucial in cell signaling and cancer progression . Their unique structure, featuring two hydrogen bond acceptors and one donor, allows for a different mode of interaction with receptor binding sites compared to carbonyl compounds, leading to novel pharmacological profiles .
Biochemistry
In biochemistry, oximes are utilized for their reactivity and stability . They are employed in the synthesis of various biochemical compounds and serve as intermediates in several reactions. The oxime group’s polarity and hydrogen bonding capabilities make it a valuable moiety for modifying biomolecules and creating new bioactive substances .
Organic Synthesis
Oxime radicals, derived from oximes, are used in oxidative cyclization and functionalization reactions. These radicals have been underestimated for a long time but have recently gained attention due to their synthetic potential in creating complex organic structures . The oxime group can also be involved in metal-catalyzed cross-coupling reactions , expanding the toolkit for organic synthesis .
Chemical Engineering
Oxime chemistry is pivotal in the development of dynamic polymeric materials . The oxime click reaction, in particular, has been employed to create self-healing polymers and hydrogels with tunable properties. This chemistry is also used for the 3D patterning of gels and surfaces , enabling high-fidelity spatial control of material properties .
Environmental Science
Oximes play a role in green chemistry initiatives, offering solventless synthesis methods that minimize waste and environmental impact. They are used in the preparation of oximes from carbonyl compounds, which can then be transformed into various environmentally friendly products .
作用機序
Target of Action
The primary target of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime interacts with its target, AChE, by reactivating the enzyme . This compound is part of a class of molecules known as oximes, which are known for their ability to reactivate AChE . The reactivation of AChE is achieved by the removal of the phosphyl moiety from the active site serine of AChE .
Biochemical Pathways
It is known that the compound plays a role in the cholinergic system by interacting with ache . By reactivating AChE, this compound helps to regulate the levels of acetylcholine, a key neurotransmitter, thereby influencing various neurological pathways .
Pharmacokinetics
Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The primary result of the action of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of acetylcholine, thereby regulating nerve signal transmission . This can have significant effects at the molecular and cellular levels, influencing a variety of physiological processes .
Action Environment
The action, efficacy, and stability of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime can be influenced by various environmental factors. These may include the pH and temperature of the environment, as well as the presence of other substances that may interact with the compound
Safety and Hazards
将来の方向性
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
特性
IUPAC Name |
(NZ)-N-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-11(4-2)8-9-5-7(13-8)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKOWUHUZYIAS-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=C(S1)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

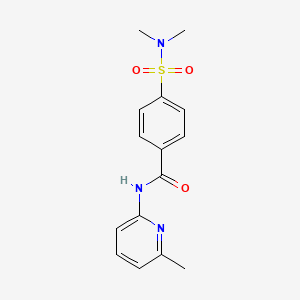
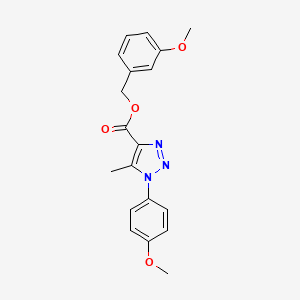
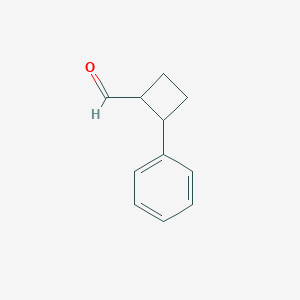
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)
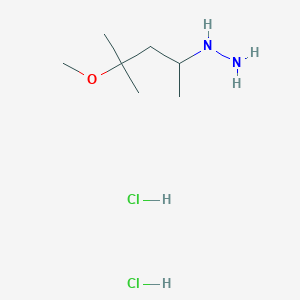
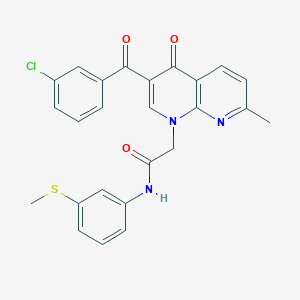
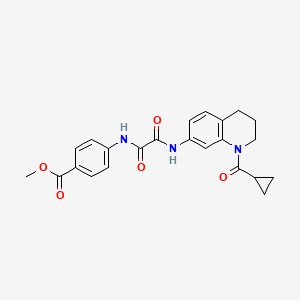
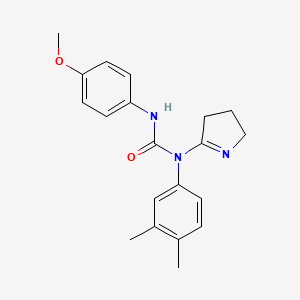
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)